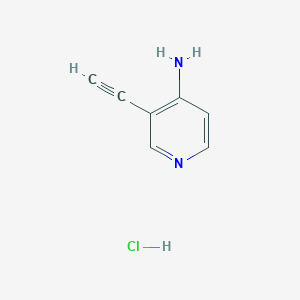
3-Ethynylpyridin-4-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethynylpyridin-4-amine hydrochloride: is a chemical compound with the molecular formula C7H7ClN2 and a molecular weight of 154.59688 g/mol It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethynylpyridin-4-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-Ethynylpyridin-4-amine.
Reaction with Hydrochloric Acid: The amine group in 3-Ethynylpyridin-4-amine reacts with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Purification Steps: Techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Analytical methods like NMR, HPLC, and LC-MS to verify the compound’s structure and purity.
Chemical Reactions Analysis
Types of Reactions: 3-Ethynylpyridin-4-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyridine ring can be reduced under specific conditions to form dihydropyridine derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
Oxidation Products: Carbonyl derivatives.
Reduction Products: Dihydropyridine derivatives.
Substitution Products: Alkylated or acylated pyridine derivatives
Scientific Research Applications
3-Ethynylpyridin-4-amine hydrochloride has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-Ethynylpyridin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes involved in metabolic pathways.
Interact with Receptors: Modulate receptor activity, leading to changes in cellular signaling.
Affect Gene Expression: Influence the expression of genes related to its biological activity.
Comparison with Similar Compounds
3-Ethynylpyridine: A closely related compound with similar structural features.
5-Ethynylpyridin-2-amine: Another ethynyl-substituted pyridine derivative.
3-Chloro-5-ethynylpyridine: A halogenated analog with different reactivity.
Uniqueness: 3-Ethynylpyridin-4-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
Molecular Formula |
C7H7ClN2 |
|---|---|
Molecular Weight |
154.60 g/mol |
IUPAC Name |
3-ethynylpyridin-4-amine;hydrochloride |
InChI |
InChI=1S/C7H6N2.ClH/c1-2-6-5-9-4-3-7(6)8;/h1,3-5H,(H2,8,9);1H |
InChI Key |
OXBUJTASPRWSCP-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=C(C=CN=C1)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


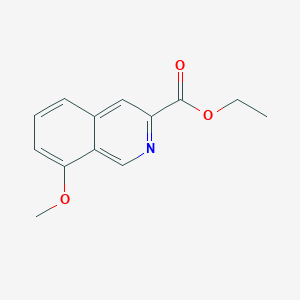
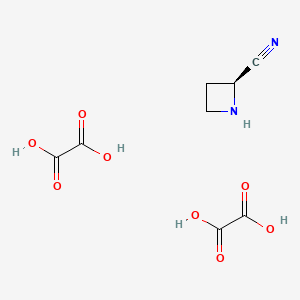
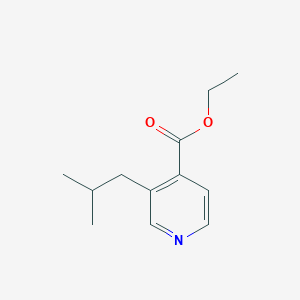
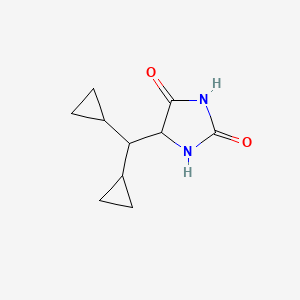
![5-Methoxyimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B13671366.png)

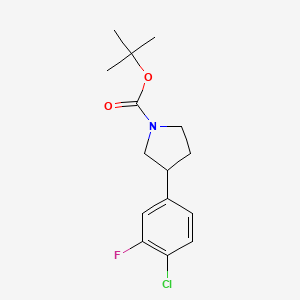
![3-Chloro-5-methyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13671395.png)
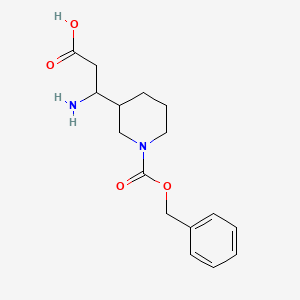
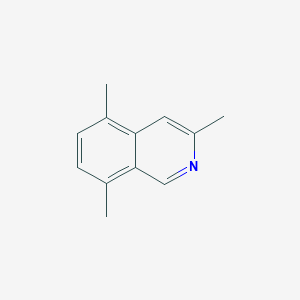


![4-Bromo-5,6-dimethylbenzo[d]thiazol-2-amine](/img/structure/B13671415.png)
![2-Chloro-6-methoxybenzo[d]thiazol-7-amine](/img/structure/B13671421.png)
